molecular formula C14H10FN3O4S2 B11448952 5-amino-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl thiophene-2-carboxylate

5-amino-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl thiophene-2-carboxylate

Cat. No.: B11448952
M. Wt: 367.4 g/mol
InChI Key: ZRIJPAGIEYUEPM-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a fluorobenzenesulfonyl group

Preparation Methods

The synthesis of 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the fluorobenzenesulfonyl group. Common reagents used in these reactions include hydrazine, thiophene-2-carboxylic acid, and 4-fluorobenzenesulfonyl chloride. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles such as amines or thiols replace the fluorine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 5-amino-1-(4-fluorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate stands out due to its unique combination of structural features. Similar compounds include:

    5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate: The presence of a methyl group instead of a fluorine atom can affect the compound’s solubility and interaction with biological targets.

    5-amino-1-(4-nitrobenzenesulfonyl)-1H-pyrazol-3-yl thiophene-2-carboxylate: The nitro group can introduce different electronic effects, influencing the compound’s chemical and biological properties.

Properties

Molecular Formula

C14H10FN3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

[5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] thiophene-2-carboxylate

InChI

InChI=1S/C14H10FN3O4S2/c15-9-3-5-10(6-4-9)24(20,21)18-12(16)8-13(17-18)22-14(19)11-2-1-7-23-11/h1-8H,16H2

InChI Key

ZRIJPAGIEYUEPM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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